
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and related compounds has been explored through various chemical reactions. For instance, Shibata and Takano (2015) demonstrated the C–H alkylation of 2-substituted pyridine N-oxides with acrylates using a cationic iridium catalyst, leading to the formation of various 2,6-disubstituted pyridine N-oxides. This synthesis pathway highlights the versatility of ethyl 3-(2-pyridinyl)acrylate, N-Oxide in undergoing chemical transformations (Shibata & Takano, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide has been elucidated through various spectroscopic and crystallographic techniques. Gan et al. (2006) provided a comprehensive description of the 3-dimensional framework structure constructed from 2-(2-pyridyl-N-oxide) ethylphosphonic acid and Nd(III), offering insights into the molecular arrangement and bonding patterns (Gan et al., 2006).
Chemical Reactions and Properties
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide participates in various chemical reactions, showcasing its reactivity and utility in synthetic chemistry. The compound's involvement in nickel-catalyzed acrylate synthesis from ethylene and CO2, as studied by Kim et al. (2020), exemplifies its application in catalytic processes aimed at carbon capture and utilization (Kim et al., 2020).
Physical Properties Analysis
The physical properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical processes. These properties are determined by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to participate in specific chemical reactions, are fundamental aspects of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Research by Xiong et al. (2021) on the copolymerization of acrylate and ethylene with neutral P, O-chelated nickel catalysts provides insight into the chemical behavior and potential applications of ethyl 3-(2-pyridinyl)acrylate, N-Oxide derivatives in polymer science (Xiong et al., 2021).
科学的研究の応用
Catalysis and Synthesis
Research has shown the utility of related pyridine N-oxides and acrylate compounds in catalysis and synthetic chemistry. For example, ethyl acrylate, a related compound, has been synthesized through aldol condensation of ethyl acetate with formaldehyde over modified alumina catalysts, demonstrating the importance of pyridine and acrylate functionalities in catalytic processes (Sararuk et al., 2017). Similarly, nickel 2-iminopyridine N-oxide complexes have shown activity as ethylene polymerization catalysts, highlighting the potential of pyridine N-oxides in polymerization reactions (Brasse et al., 2008).
Polymer Science
The interaction of pyridine N-oxides with acrylates has been explored in the context of polymer chemistry. Cationic iridium-catalyzed C–H alkylation of 2-substituted pyridine N-oxides with acrylates has been studied, leading to various substituted pyridine N-oxides through C–H functionalization (Shibata & Takano, 2015). This research demonstrates the relevance of pyridine N-oxides and acrylates in synthesizing complex molecules for polymer applications.
Materials Chemistry
In materials science, pyridine and acrylate functionalities have been utilized in the development of novel materials. For instance, polymers synthesized from oligo(ethylene oxide) methyl ether acrylate have been investigated for their thermoresponsive properties, indicating the potential of acrylate derivatives in creating smart materials (Konkolewicz et al., 2012).
特性
IUPAC Name |
ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGPZXTXRKHKH-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=[N+]1[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
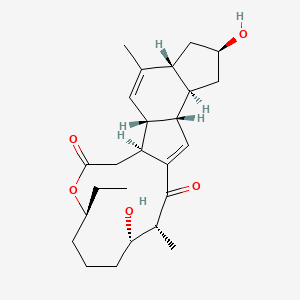
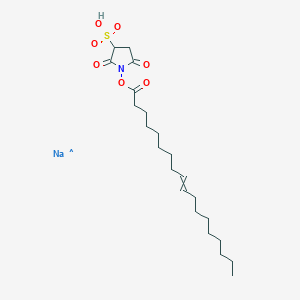
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

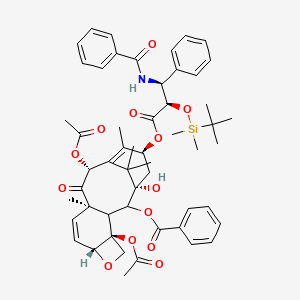
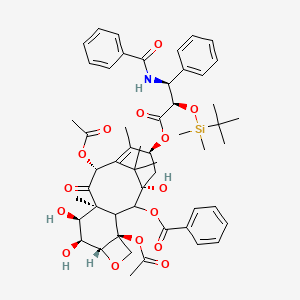

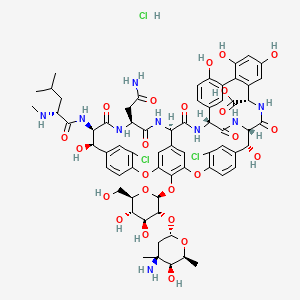
![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)
